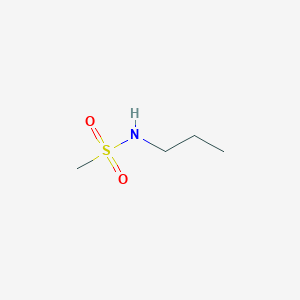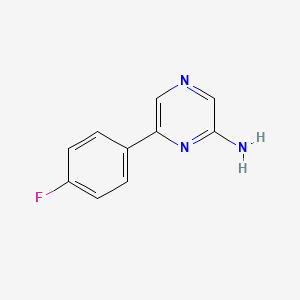
Benzene, 1-(1,3-butadienyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,3-butadienyl)-4-nitro- is an organic compound with the molecular formula C10H9NO2 It is characterized by a benzene ring substituted with a 1,3-butadienyl group and a nitro group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,3-butadienyl)-4-nitro- typically involves the reaction of 1,3-butadiene with nitrobenzene under specific conditions. One common method is the Diels-Alder reaction, where 1,3-butadiene acts as a diene and nitrobenzene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-(1,3-butadienyl)-4-nitro- may involve catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids can be employed to accelerate the reaction and improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1,3-butadienyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Benzene, 1-(1,3-butadienyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,3-butadienyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the 1,3-butadienyl group can undergo conjugation with other molecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the nitro group.
1,3-Butadiene, 1-phenyl-: Another isomer with different substitution patterns.
1-Phenylbutadiene: Similar backbone but different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of Benzene, 1-(1,3-butadienyl)-4-nitro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
20264-89-5 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-[(1E)-buta-1,3-dienyl]-4-nitrobenzene |
InChI |
InChI=1S/C10H9NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2-8H,1H2/b4-3+ |
Clave InChI |
RUUPCAXJXOKICB-ONEGZZNKSA-N |
SMILES isomérico |
C=C/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
C=CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8749824.png)



![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B8749857.png)
![8-(4,4-Dimethylcyclohexyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8749865.png)






